molecular formula C₁₇H₂₀F₃N₇O₂ B560068 Bimiralisib CAS No. 1225037-39-7

Bimiralisib

Número de catálogo B560068
Número CAS: 1225037-39-7
Peso molecular: 411.39
Clave InChI: ADGGYDAFIHSYFI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Bimiralisib, also known as PQR309, is an orally bioavailable pan inhibitor of phosphoinositide-3-kinases (PI3K) and inhibitor of the mammalian target of rapamycin (mTOR), with potential antineoplastic activity . It inhibits the PI3K kinase isoforms alpha, beta, gamma and delta and, to a lesser extent, mTOR kinase, which may result in tumor cell apoptosis and growth inhibition in cells overexpressing PI3K/mTOR .


Molecular Structure Analysis

The molecular formula of this compound is C17H20F3N7O2 . The molecular weight is 411.4 g/mol . The IUPAC name is 5-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine .

Aplicaciones Científicas De Investigación

Tratamiento del cáncer: Tumores sólidos avanzados

Bimiralisib ha demostrado tener eficacia antitumoral en modelos preclínicos y se está estudiando su potencial para tratar tumores sólidos avanzados. Los objetivos de los estudios en curso incluyen identificar una dosis máxima tolerada (DMT), comprender la farmacocinética (FK), establecer un esquema de dosificación y controlar los eventos adversos (EA) en los pacientes .

Carcinoma de células escamosas de cabeza y cuello (HNSCC)

En ensayos clínicos, this compound demostró una tasa de respuesta positiva en la reducción del tamaño del cáncer de cuello HNSCC mutante para NOTCH1. Inhibe la vía PI3K/mTOR, que participa en el crecimiento de las células cancerosas, y ha provocado apoptosis en las células HNSCC mutantes para NOTCH1 .

Queratosis actínica

Un estudio de fase 2 está evaluando la eficacia y seguridad del gel de this compound administrado tópicamente en pacientes con lesiones de queratosis actínica en la cara, el cuero cabelludo y/o el dorso de las manos. Este estudio se basa en los resultados prometedores de estudios preclínicos y de fase 1 anteriores .

Investigación farmacocinética

La investigación ha sugerido que la focalización intermitente de la vía PI3K/mTOR con this compound podría ser preferible a la dosificación diaria continua. Esto tiene implicaciones para el desarrollo de esquemas de dosificación que maximicen la eficacia y minimicen los efectos secundarios .

Criterios de inclusión de biomarcadores para ensayos clínicos

Los ensayos clínicos de this compound han incluido criterios de inclusión de biomarcadores como ER negativo, ER sin expresión y expresión deficiente de HER2. Esto destaca su posible aplicación en la medicina personalizada, donde el tratamiento se adapta en función de los biomarcadores específicos presentes en los pacientes .

Cáncer de cabeza y cuello refractario y metastásico

Un ensayo clínico (NCT03740100) inscribe a pacientes con carcinoma de células escamosas de cabeza y cuello refractario y/o metastásico para evaluar la respuesta al tratamiento con this compound en función del estado mutacional de su enfermedad .

Mecanismo De Acción

Mode of Action

Bimiralisib interacts with its targets, PI3K and mTOR, leading to their inhibition. This results in the reduction of phosphorylation of pAKTSer473, which correlates with strong inhibition of other PI3K signaling pathway components . As mTOR, a serine/threonine kinase downstream of PI3K, may also be activated independent of PI3K, this compound may potentially be more potent than an agent that inhibits either PI3K kinase or mTOR kinase .

Biochemical Pathways

The PI3K/Akt/mTOR pathway is a crucial regulator of cell proliferation, growth, metabolism, and motility in response to environmental and growth signals . Activation of this pathway promotes cell growth, survival, and resistance to both chemotherapy and radiotherapy . By inhibiting PI3K and mTOR, this compound disrupts this pathway, potentially leading to tumor cell apoptosis and growth inhibition .

Pharmacokinetics

The pharmacokinetics of this compound is still under investigation. It has been suggested that intermittent targeting of the pi3k/mtor pathway could be preferable to continuous daily dosing . In a first-in-human study, this compound was administered either as a continuous or one of two intermittent schedules until disease progression or unacceptable adverse events . The peak plasma concentration proportionally increased with increasing doses of this compound only up to 140mg .

Result of Action

This dual action can lead to antitumor activity in a number of preclinical models . Furthermore, this compound has shown a signal of activity in head and neck squamous cell cancer with NOTCH1 loss-of-function mutation .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of specific baseline gene-expression features, such as high expression of transcripts coding for the BCR pathway, has been associated with sensitivity to this compound . Moreover, this compound has shown activity in cells with primary or secondary resistance to idelalisib, the most frequently used PI3K inhibitor in the clinical setting .

Direcciones Futuras

Bimiralisib is currently under investigation in clinical trials for its potential use in treating various types of cancer . The outcomes of these trials will determine the future directions for this drug.

Propiedades

IUPAC Name

5-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20F3N7O2/c18-17(19,20)12-9-13(21)22-10-11(12)14-23-15(26-1-5-28-6-2-26)25-16(24-14)27-3-7-29-8-4-27/h9-10H,1-8H2,(H2,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADGGYDAFIHSYFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)C3=CN=C(C=C3C(F)(F)F)N)N4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20F3N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1225037-39-7
Record name Bimiralisib [USAN:INN:WHO-DD]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1225037397
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bimiralisib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14846
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name BIMIRALISIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Z3QHB00LB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Following the general procedure A, 4,4′-(6-chloro-1,3,5-triazine-2,4-diyl)dimorpholine was coupled with 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine with reaction time of 15 h. Chromatography (dichlormethane/methanol 97:3) gave the title compound as an colorless oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
dichlormethane methanol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.